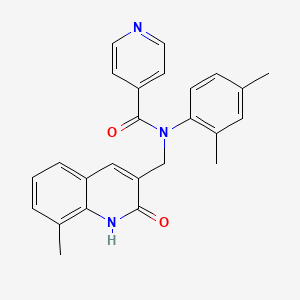![molecular formula C27H31N3O4S B7711556 5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B7711556.png)
5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of diphenylmethylpiperazine with a suitable sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Shares the diphenylmethylpiperazine core but lacks the sulfonamide and methoxy groups.
Cinnarizine: Contains a similar piperazine structure but with different substituents.
Uniqueness
5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, plays a crucial role in its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-(4-benzhydrylpiperazine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-28(2)35(32,33)25-20-23(14-15-24(25)34-3)27(31)30-18-16-29(17-19-30)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,20,26H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRDSFSDSCLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7711473.png)
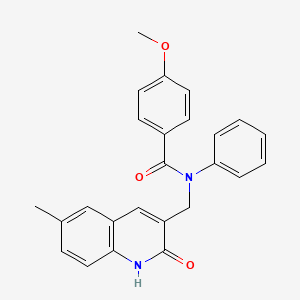
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B7711487.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B7711493.png)
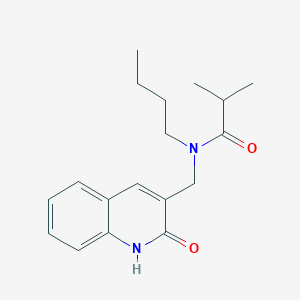
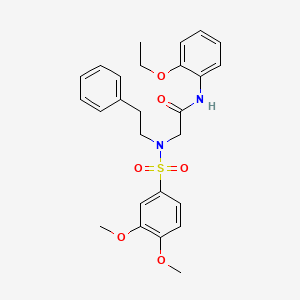
![N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide](/img/structure/B7711528.png)
![4-chloro-N-(2,6-dichlorobenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7711542.png)
![N-benzyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide](/img/structure/B7711543.png)
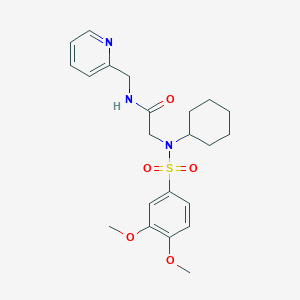
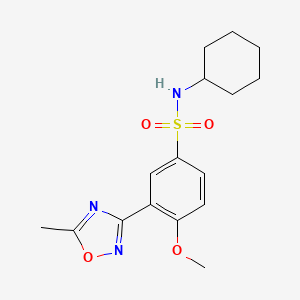
![N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7711565.png)
![N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7711570.png)
